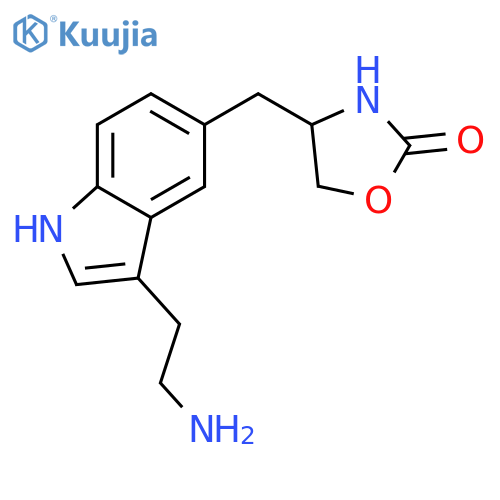Cas no 139264-15-6 (Didesmethyl Zolmitriptan)

Didesmethyl Zolmitriptan 化学的及び物理的性質
名前と識別子
-
- Didesmethyl Zolmitriptan
- 4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one
- (4S)-4-[3-(2-aminoethyl)-1H-5-indolylmethyl]-1,3-oxazolan-2-one
- (S)-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine
- (S)-2-<5-<(2-oxo-1,3-oxazolidin-4-yl)methyl>-1H-indol-3-yl>ethylamine
- 2-Oxazolidinone,4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-,(S)
- 4-[3-(2-Aminoethyl)-1H-indol-5-yl]methyl-2-oxazolidinone
- Didesmethyl Zolmitriptan ()
-
計算された属性
- せいみつぶんしりょう: 259.13200
じっけんとくせい
- PSA: 83.63000
- LogP: 1.66030
Didesmethyl Zolmitriptan 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D441650-50mg |
Didesmethyl Zolmitriptan (90%) |
139264-15-6 | 50mg |
$2067.00 | 2023-05-18 | ||
| TRC | D441650-10mg |
Didesmethyl Zolmitriptan (90%) |
139264-15-6 | 10mg |
$ 473.00 | 2023-09-07 | ||
| TRC | D441650-25mg |
Didesmethyl Zolmitriptan (90%) |
139264-15-6 | 25mg |
$ 1133.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-207568-5 mg |
Didesmethyl Zolmitriptan, |
139264-15-6 | 5mg |
¥3,234.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-207568-5mg |
Didesmethyl Zolmitriptan, |
139264-15-6 | 5mg |
¥3234.00 | 2023-09-05 | ||
| TRC | D441650-5mg |
Didesmethyl Zolmitriptan (90%) |
139264-15-6 | 5mg |
$ 269.00 | 2023-09-07 | ||
| TRC | D441650-2mg |
Didesmethyl Zolmitriptan (90%) |
139264-15-6 | 2mg |
$190.00 | 2023-05-18 | ||
| A2B Chem LLC | AA60181-25mg |
2-Oxazolidinone, 4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-, (4S)- |
139264-15-6 | 98% | 25mg |
$996.00 | 2024-04-20 |
Didesmethyl Zolmitriptan 関連文献
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
Didesmethyl Zolmitriptanに関する追加情報
Comprehensive Overview of Didesmethyl Zolmitriptan (CAS No. 139264-15-6): Properties, Applications, and Research Insights
Didesmethyl Zolmitriptan (CAS No. 139264-15-6) is a pharmacologically significant metabolite of Zolmitriptan, a well-known selective serotonin receptor agonist primarily used in the treatment of migraines. As a didesmethyl derivative, this compound has garnered attention in both academic and pharmaceutical research due to its unique biochemical properties and potential therapeutic applications. This article delves into the molecular characteristics, synthesis pathways, and emerging trends surrounding Didesmethyl Zolmitriptan, while addressing frequently searched questions such as "What is the role of Didesmethyl Zolmitriptan in drug metabolism?" and "How does Didesmethyl Zolmitriptan compare to Zolmitriptan?".
The chemical structure of Didesmethyl Zolmitriptan features the removal of two methyl groups from the parent compound Zolmitriptan, resulting in altered pharmacokinetic and pharmacodynamic profiles. Researchers have identified this metabolite as a key intermediate in understanding the bioactivation pathways of triptan-class drugs. Recent studies highlight its potential as a biomarker for monitoring drug efficacy, particularly in personalized medicine approaches for migraine patients. With growing interest in precision pharmacology, the demand for high-purity Didesmethyl Zolmitriptan reference standards (CAS No. 139264-15-6) has surged among analytical laboratories.
From a synthetic chemistry perspective, Didesmethyl Zolmitriptan presents intriguing challenges due to its stereochemical complexity. Modern green chemistry techniques have been explored to optimize its production, aligning with the pharmaceutical industry's focus on sustainable manufacturing. Analytical methods such as HPLC-MS and NMR spectroscopy are routinely employed for characterization, with researchers frequently searching for "validated analytical methods for Didesmethyl Zolmitriptan quantification". The compound's stability under various pH conditions has also become a hot topic in formulation science.
In drug discovery circles, Didesmethyl Zolmitriptan is being investigated for potential off-target effects and novel therapeutic indications beyond migraine treatment. Some preclinical studies suggest possible applications in neuroprotection, sparking queries like "Can Didesmethyl Zolmitriptan cross the blood-brain barrier?" in scientific forums. The compound's interaction with 5-HT receptor subtypes continues to be a focus area, with particular interest in its binding affinity compared to other triptan metabolites.
The regulatory landscape surrounding Didesmethyl Zolmitriptan remains dynamic, with pharmacopoeias gradually incorporating specifications for this metabolite. Quality control professionals often search for "ICH guidelines for Didesmethyl Zolmitriptan impurity profiling", reflecting the compound's importance in pharmaceutical quality assurance. As a reference material, it plays a crucial role in method development for pharmacokinetic studies and bioequivalence testing of generic migraine medications.
Emerging trends in computational chemistry have enabled more efficient study of Didesmethyl Zolmitriptan's molecular interactions. Virtual screening approaches are being employed to predict its metabolic fate, addressing common search queries like "in silico prediction of Didesmethyl Zolmitriptan pharmacokinetics". These advancements complement traditional laboratory research, offering cost-effective solutions for early-stage drug development.
From a commercial standpoint, the global market for Didesmethyl Zolmitriptan (CAS No. 139264-15-6) reflects the growing emphasis on complete drug metabolite profiling in pharmaceutical development. Suppliers frequently update their catalogs with improved purity grades, responding to the research community's need for "highly characterized Didesmethyl Zolmitriptan standards". The compound's pricing and availability trends are closely monitored by procurement specialists in the pharmaceutical industry.
Looking ahead, Didesmethyl Zolmitriptan research is expected to expand into novel areas such as metabolomics and personalized migraine therapy. With increasing awareness of interindividual variability in drug response, scientists are exploring how this metabolite's concentration correlates with treatment outcomes. This aligns with current healthcare trends toward patient-specific treatment regimens and biomarker-guided therapy, making Didesmethyl Zolmitriptan a compound of enduring scientific and clinical interest.
139264-15-6 (Didesmethyl Zolmitriptan) 関連製品
- 139264-17-8(Zolmitriptan)
- 157636-81-2((4R)-4-(1H-indol-3-ylmethyl)oxazolidin-2-one)
- 139264-24-7((R)-4-3-2-(Dimethylamino)ethyl-1H-indol-5-ylmethyl-2-oxazolidinone(Zolmitriptan R-Isomer))
- 158932-00-4(N-BOC-D-Tryptophanol)
- 139264-35-0(N-Desmethyl zolmitriptan)
- 82689-19-8((S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate)
- 61535-47-5(Carbamic acid, [2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, phenylmethylester, (R)-)
- 1099661-02-5(2-(4-aminophenyl)-N-[(thiophen-2-yl)methyl]acetamide)
- 1188264-63-2(5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile)
- 2567495-38-7((1s,3s)-3-hydroxy-3-1-(prop-2-enoyl)piperidin-4-ylcyclobutane-1-carboxylic acid)




